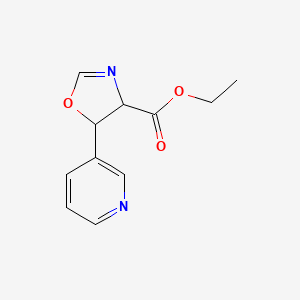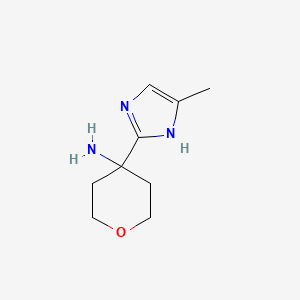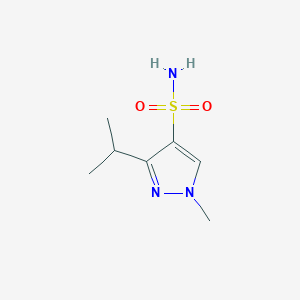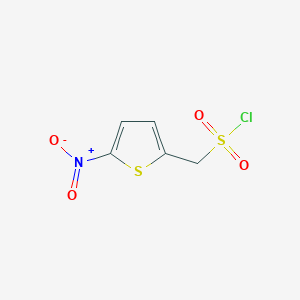
(5-Nitrothiophen-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₅H₄ClNO₄S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrothiophen-2-yl)methanesulfonyl chloride typically involves the sulfonylation of 5-nitrothiophene. One common method includes the reaction of 5-nitrothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitrothiophen-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (hydrogen gas, metal hydrides), solvents (ethanol, methanol).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Amino Derivatives: Formed by reduction of the nitro group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
(5-Nitrothiophen-2-yl)methanesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of (5-Nitrothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Nitrothiophen-2-yl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(5-Nitrothiophen-2-yl)methanesulfonate: Similar structure but with a sulfonate ester group.
(5-Aminothiophen-2-yl)methanesulfonyl chloride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(5-Nitrothiophen-2-yl)methanesulfonyl chloride is unique due to its combination of a reactive sulfonyl chloride group and a nitro-substituted thiophene ring. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C5H4ClNO4S2 |
|---|---|
Molekulargewicht |
241.7 g/mol |
IUPAC-Name |
(5-nitrothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-2-5(12-4)7(8)9/h1-2H,3H2 |
InChI-Schlüssel |
XSMLNICXGIHEEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


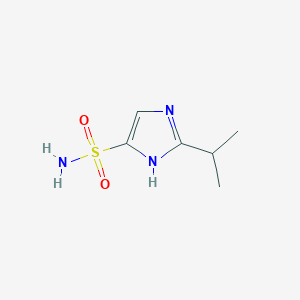
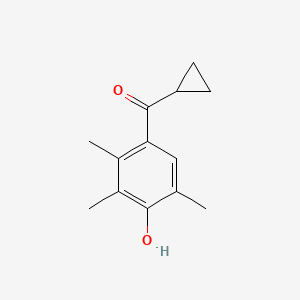
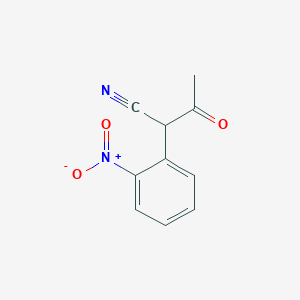
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

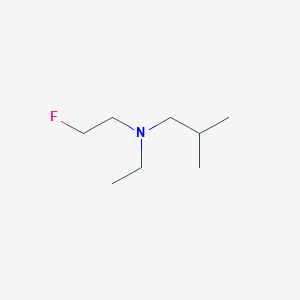
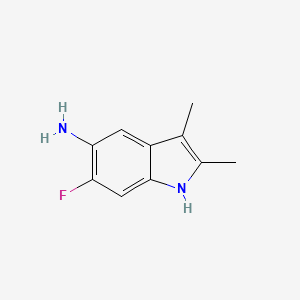
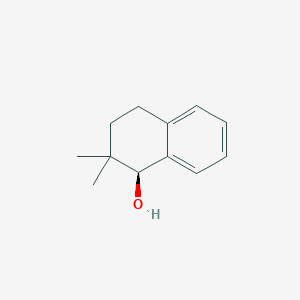
amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
